molecular formula C12H15ClN2 B1450595 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803607-15-9

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

Cat. No.: B1450595
CAS No.: 1803607-15-9
M. Wt: 222.71 g/mol
InChI Key: AOGDPVDTQIUKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a heterocyclic compound that features an azepine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with azepine precursors in the presence of catalysts such as palladium or copper. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    1H,2H,3H,4H,5H,5aH,6H,6aH-azepino[4,5-b]indole: Another azepino-indole derivative with a different ring fusion pattern.

    1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole: The parent compound without the hydrochloride salt.

Uniqueness: 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-2-5-11-9(4-1)10-8-13-7-3-6-12(10)14-11;/h1-2,4-5,13-14H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDPVDTQIUKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-15-9
Record name Azepino[4,3-b]indole, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 2
Reactant of Route 2
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 3
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 4
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 5
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 6
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.